molecular formula C10H11P B1596507 Divinylphenylphosphine CAS No. 26681-88-9

Divinylphenylphosphine

Cat. No. B1596507
CAS RN: 26681-88-9
M. Wt: 162.17 g/mol
InChI Key: GEKAWPIATFUQJW-UHFFFAOYSA-N
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Description

Divinylphenylphosphine is a chemical compound with the linear formula C6H5P(CH=CH2)2 . It has a molecular weight of 162.17 . It is commonly used as a reactant for the synthesis of P-chiral phosphines via a chiral metal template promoted asymmetric furan Diels-Alder reaction .


Synthesis Analysis

Divinylphenylphosphine is a reactant for the synthesis of P-chiral phosphines via a chiral metal template promoted asymmetric furan Diels-Alder reaction . It is also used in various coupling reactions such as Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .


Molecular Structure Analysis

The molecular structure of Divinylphenylphosphine is represented by the linear formula C6H5P(CH=CH2)2 . The InChI string representation is 1S/C10H11P/c1-3-11(4-2)10-8-6-5-7-9-10/h3-9H,1-2H2 .


Chemical Reactions Analysis

Divinylphenylphosphine is suitable for various types of coupling reactions. These include Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Divinylphenylphosphine has a molecular weight of 162.17 g/mol . It has a boiling point of 55 °C/0.05 mmHg and a density of 0.979 g/mL at 25 °C . The refractive index n20/D is 1.582 (lit.) .

Scientific Research Applications

1. Organophosphorus Compounds in Electronic Devices

Divinylphenylphosphine, as a class of organophosphorus compounds, has been utilized in electronic devices like organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPV cells), and electrochromic cells. These applications leverage the unique properties of organophosphorus compounds, including divinylphenylphosphine derivatives, in electronic configurations (Joly, Bouit, & Hissler, 2016).

2. In Chemistry and Material Science

Divinylphenylphosphine plays a significant role in the field of chemistry and material science. Its usage includes being part of the synthesis process of various organophosphorus compounds. For example, it has been involved in the creation of phosphonite and bisphosphonite compounds, which have potential applications in material science (Prishchenko et al., 2003).

3. Catalysis and Polymerization Processes

Divinylphenylphosphine derivatives have been used in catalysis and polymerization processes. This includes its role in the preparation of complexes that can catalyze the copolymerization of different organic compounds, indicating its potential in creating new polymeric materials (Lu et al., 1998).

4. Development of Phosphorus-based Compounds

The compound has been instrumental in the development of phosphorus-based compounds used in various scientific applications. For instance, divinylphenylphosphine oxide was a key intermediate in synthesizing phenylperhydro-1,4-azaphosphorines, showcasing the broad utility of divinylphenylphosphine in organic synthesis (Collins, Rowley, & Swan, 1974).

Safety And Hazards

Divinylphenylphosphine is classified as a combustible liquid . The flash point is 99 °C (closed cup) . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

bis(ethenyl)-phenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11P/c1-3-11(4-2)10-8-6-5-7-9-10/h3-9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKAWPIATFUQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CP(C=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949499
Record name Diethenyl(phenyl)phosphane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Divinylphenylphosphine

CAS RN

26681-88-9
Record name Divinylphenylphosphine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyldivinylphosphine
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Record name Diethenyl(phenyl)phosphane
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Record name Phenyldivinylphosphine
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Record name PHENYLDIVINYLPHOSPHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
R Giordano, E Sappa, G Predieri… - Journal of organometallic …, 1997 - Elsevier
The metal carbonyls M 3 (CO) 12 (M  Ru, Os) react with diphenylvinylphosphine (PPh2CHCH 2 ) and divinylphenylphosphine (PPh(CHCH 2 ) 2 ) in n-octane or toluene giving …
Number of citations: 14 www.sciencedirect.com
MS Holt, JH Nelson, NW Alcock - Inorganic Chemistry, 1986 - ACS Publications
31P| 1H) NMR spectroscopy and conductance studies of the equilibrium L2PtX2+ L= L3PtX2 have been analyzed in terms of intra-and intermolecularequilibria of the pentacoordinate …
Number of citations: 31 pubs.acs.org
L Solujic, EB Milosavljevic, JH Nelson… - Inorganic …, 1989 - ACS Publications
… Bromobis[2-(vinylphenylphosphino)-5,6-dimethyl-7-phenyl-7-phosphabicyclo[2.2.1]hept-5-ene]nickel(II) bromide was a minor product of the reaction of divinylphenylphosphine, l-phenyl…
Number of citations: 33 pubs.acs.org
S Affandi, JH Nelson, J Fischer - Inorganic Chemistry, 1989 - ACS Publications
The reaction of divinylphenylphosphine with (1-phenyl-3, 4-dimethylphosphole) pentacarbonylmolybdenum (0)(1) yields two dia-stereomers of syzi-exo-[2-(phenylvinylphosphino)-5, …
Number of citations: 30 pubs.acs.org
DJ Collins, LE Rowley, JM Swan - Australian Journal of …, 1974 - CSIRO Publishing
… 70º gave 72% of divinylphenylphosphine oxide, which when heated under reflux for 6h with … 4-oxide by the reaction of divinylphenylphosphine oxide with ammonium hydroxide and …
Number of citations: 29 www.publish.csiro.au
S Selvaratnam - 1999 - scholarbank.nus.edu.sg
… For the cycloaddition reactions involving divinylphenylphosphine and di-1-propenyl-(E)-phenylphosphine, enantiomerically pure (Sc,Rp,Sp)-104a-b were formed. Due to the inability of …
Number of citations: 0 scholarbank.nus.edu.sg
GB Butler, DL Skinner, WC Bond Jr… - Journal of …, 1970 - Taylor & Francis
… Divinylphenylphosphine was found to undergo … The copolymerization of divinylphenylphosphine with acrylonitrile … acrylonitrile for each mole of divinylphenylphosphine. …
Number of citations: 9 www.tandfonline.com
PA SUMOD - 2005 - core.ac.uk
… and divinylphenylphosphine sulfide 56 were carried out by employing palladium complexes … 1-phenylphosphole-1-sulfide 45 and divinylphenylphosphine 58 resulted in the formation of …
Number of citations: 2 core.ac.uk
R Gilbert-Wilson, LD Field, MM Bhadbhade - Inorganic Chemistry, 2012 - ACS Publications
… divinylphenylphosphine from dichlorophenylphosphine by reaction with vinylmagnesium bromide are low yielding. Divinylphenylphosphine … )phosphine to divinylphenylphosphine in a …
Number of citations: 15 pubs.acs.org
KD Redwine, HD Hansen, S Bowley… - … and Reactivity in …, 2000 - Taylor & Francis
The synthesis and characterization of the complexes: [(η 6 -arene)Ru(R 3 P)Cl 2 ], [(arene = C 6 H 6 , MeC 6 H 5 , p-MeC 6 H 4 , CHMe 2 , and C 6 Me 6 ; R 3 P = Ph 2 ,PCH[dbnd]CH 2 (…
Number of citations: 27 www.tandfonline.com

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